1,3,4-Oxadiazole-2-thiol

Descripción

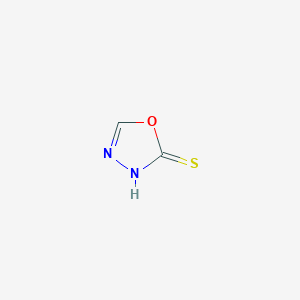

1,3,4-Oxadiazole-2-thiol is a heterocyclic compound characterized by a five-membered ring containing one oxygen, two nitrogen atoms, and a thiol (-SH) group at the 2-position. Its synthesis typically involves cyclization of acylhydrazides with carbon disulfide (CS₂) under basic conditions, yielding thiol derivatives that can undergo further functionalization via alkylation or arylation .

Propiedades

IUPAC Name |

3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c6-2-4-3-1-5-2/h1H,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBRCWOFANAOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902401 | |

| Record name | NoName_1643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38733-42-5 | |

| Record name | 1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Base-Catalyzed Cyclization

In a representative procedure, 3-(2-nitrophenyl)acrylohydrazide (3 ) is treated with carbon disulfide and potassium hydroxide (KOH) in ethanol under reflux. The reaction proceeds via the formation of a potassium salt intermediate, which undergoes cyclization upon acidification to yield 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol (4 ). Key steps include:

-

Hydrazide Formation : Acid hydrazides are synthesized by reacting carboxylic acids with hydrazine hydrate.

-

Cyclization : The hydrazide reacts with CS₂ in the presence of KOH, forming a dithiocarbazate intermediate.

-

Acidification : Protonation of the intermediate induces cyclization, releasing hydrogen sulfide (H₂S) and yielding the thiol derivative.

This method typically achieves moderate to high yields (60–85%) and is adaptable to various substituents on the hydrazide precursor. For example, substituting the nitro group with halogens or alkyl chains alters the electronic properties of the final product, influencing its reactivity in subsequent derivatization reactions.

One-Pot Synthesis Strategies

Recent advancements emphasize one-pot protocols to streamline synthesis. A study demonstrated that 2-alkylthio-1,3,4-oxadiazoles can be prepared in a single step by reacting acid hydrazides directly with CS₂ and alkyl halides in dimethylformamide (DMF). Lithium hydride (LiH) serves as a base, facilitating the deprotonation of the thiol group and promoting nucleophilic substitution with alkyl halides. This method eliminates the need for intermediate isolation, reducing reaction time from 12–24 hours to 3–6 hours while maintaining yields above 70%.

Tautomerism and Stability Considerations

1,3,4-Oxadiazole-2-thiols exist in equilibrium with their thione tautomers, a phenomenon critical to their chemical behavior. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy studies confirm the dominance of the thione form (A ) in solution due to aromatic stabilization, while the thiol form (B ) predominates in the solid state:

Table 1: Spectral Signatures of this compound Tautomers

| Tautomer | IR (S–H stretch) | H-NMR (δ, ppm) | C-NMR (δ, ppm) |

|---|---|---|---|

| Thiol | 2550–2650 cm⁻¹ | 3.5–4.0 (s, 1H) | 164–168 (C=S) |

| Thione | Absent | – | 180–185 (C=O) |

The equilibrium is influenced by solvent polarity and substituent effects. Electron-withdrawing groups (e.g., nitro) stabilize the thione form, whereas electron-donating groups (e.g., methyl) favor the thiol tautomer.

Alternative Synthetic Routes

Cyclodeselenization of Selenosemicarbazides

A novel approach involves the cyclodeselenization of selenosemicarbazides derived from amino acid hydrazides. This method, optimized in tetrahydrofuran (THF) with triethylamine (TEA), produces 2-amino-1,3,4-oxadiazoles in high yields (80–90%). While primarily used for amino-substituted derivatives, this strategy highlights the versatility of oxadiazole synthesis beyond CS₂-based routes.

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides, prepared from acyl chlorides and thiosemicarbazide, undergo oxidative cyclization with iodine (I₂) or bromine (Br₂) to yield 1,3,4-oxadiazole-2-thiols. This method is advantageous for introducing aryl and heteroaryl substituents but requires stringent control of reaction conditions to avoid over-oxidation.

Analytical Characterization

Spectroscopic Techniques

-

IR Spectroscopy : The absence of S–H stretches (2550–2650 cm⁻¹) confirms thione dominance in solution. Stretching vibrations at 1650–1700 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (C–S) are characteristic of the oxadiazole ring.

-

NMR Spectroscopy : H-NMR spectra of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol (4 ) show aromatic protons at δ 7.5–8.3 ppm, while C-NMR reveals a C=S signal at δ 164 ppm.

-

Mass Spectrometry : High-resolution mass spectra (HR-MS) provide molecular ion peaks consistent with theoretical values. For example, compound 4 exhibits [M]⁺ at m/z 277.3067 (calculated 277.2991).

X-ray Crystallography

Single-crystal X-ray diffraction studies of 2-(isopropylthio)-5-(2-nitrostyryl)-1,3,4-oxadiazole (6b ) reveal a planar oxadiazole ring with dihedral angles of 5.2° relative to the styryl group, confirming minimal steric hindrance from the isopropyl substituent.

Challenges and Optimization Strategies

Byproduct Formation

The liberation of H₂S during cyclization poses safety and purity challenges. Solutions include:

Análisis De Reacciones Químicas

1,3,4-Oxadiazole-2-thiol undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the thiol group (-SH) is replaced by other nucleophiles.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common reagents used in these reactions include chloroacetic acid, dimethylformamide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Applications

1,3,4-Oxadiazole-2-thiol derivatives have shown promising potential as anticancer agents. Various studies have highlighted their ability to inhibit cancer cell proliferation through different mechanisms:

- Mechanisms of Action : The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their interaction with several biological targets. They can inhibit enzymes such as thymidylate synthase, histone deacetylases (HDAC), and telomerase, which are crucial for cancer cell survival and proliferation .

-

Case Studies :

- Mansour et al. (2023) reported that specific derivatives exhibited high cytotoxicity against leukemia cell lines, with one compound showing over 90% inhibition against multiple cancer types .

- El-Din et al. (2023) synthesized compounds that demonstrated broad-spectrum antiproliferative activity against various human cancer cell lines, including breast and melanoma cancers .

Table 1: Summary of Anticancer Activity of this compound Derivatives

| Compound | Target Cancer Cell Lines | % Inhibition |

|---|---|---|

| Compound 94 | CCRF-CEM, K-562 | 90% |

| Compound 97 | T-47D, SR leukemia | 90.47% |

| Compound A | HeLa, MDA-MB-231 | Significant |

Antioxidant Properties

The antioxidant potential of this compound is another area of significant interest. The thiol group in the compound contributes to its ability to scavenge free radicals effectively.

- Antioxidant Activity : Research indicates that derivatives such as 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol exhibit strong radical scavenging activities across various assays:

- Hydrogen peroxide scavenging: 89.30%

- DPPH radical scavenging: 81.20%

These results suggest that these compounds can play a vital role in protecting cells from oxidative stress .

Table 2: Antioxidant Activity of Selected Derivatives

| Assay Type | % Scavenging Activity |

|---|---|

| Hydrogen Peroxide Scavenging | 89.30% |

| DPPH Radical Scavenging | 81.20% |

| Nitric Oxide Scavenging | 54.81% |

Antimicrobial Applications

In addition to their anticancer and antioxidant properties, this compound derivatives have demonstrated antimicrobial activity against various pathogens.

- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

- Research Findings : Several studies have reported the effectiveness of these compounds against bacteria and fungi, suggesting their potential as lead compounds for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in DNA synthesis and repair.

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its anti-inflammatory and anticancer effects.

Interaction with Nucleic Acids: It can bind to nucleic acids, interfering with DNA and RNA functions, which is crucial for its antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Tautomerism and Electronic Properties

1,3,4-Oxadiazole-2-thiol exhibits thiol-thione tautomerism, influencing reactivity and electronic properties. Density Functional Theory (DFT) studies reveal that the thione form dominates in the ground state, with HOMO-LUMO gaps (~4.5–5.0 eV) conducive to charge transfer in photosensitizers .

Comparison with Similar Compounds

1,3,4-Thiadiazole-2-thiol

- Structural Difference : Replaces oxygen with sulfur in the heterocyclic ring.

- Pharmacological Activity : Thiadiazole analogs are less explored for antidiabetic activity but show stronger antimicrobial properties. For example, S-substituted thiadiazole-thiols exhibit superior MIC values (e.g., 12.5 µg/mL against E. coli) compared to oxadiazole derivatives (MIC: 25–50 µg/mL) .

- Electronic Properties : Thiadiazoles have lower HOMO-LUMO gaps (~4.0 eV), enhancing electron delocalization in photovoltaic applications .

1,2,4-Oxadiazole-5-thiol

- Structural Difference : Altered ring atom arrangement (oxygen at position 1, nitrogen at 2 and 4).

- Synthesis : Requires nitrile oxides and thioureas, unlike the CS₂-mediated route for 1,3,4-oxadiazoles .

- Bioactivity : 1,2,4-Oxadiazoles are less potent α-glucosidase inhibitors (IC₅₀: 50–100 µM) compared to this compound derivatives (IC₅₀: 9.37–37.82 µM) .

Benzothiazole-Clubbed Oxadiazoles

- Hybrid Structures : Compounds like 5-[(benzo[d]thiazol-2-ylthio)methyl]-1,3,4-oxadiazole-2-thiol () combine benzothiazole’s neuroprotective effects with oxadiazole’s anti-inflammatory properties.

- Activity : These hybrids show dual inhibition of amyloid-β aggregation (IC₅₀: 8–15 µM) and acetylcholinesterase (AChE) (IC₅₀: 2–10 µM), outperforming standalone oxadiazoles in Alzheimer’s models .

Triazole-Thiol Derivatives

- Synthesis : Triazole-thiols (e.g., 4H-1,2,4-triazole-3-thiol) are synthesized via cyclization of thiosemicarbazides, differing from oxadiazole-thiols’ CS₂-based routes .

- Antioxidant Activity : Triazole-thiols exhibit moderate DPPH radical scavenging (30–40% at 100 µM), while oxadiazole-thiols (e.g., 5-nitrobenzofuran-2-yl derivatives) achieve 70–80% scavenging due to enhanced electron-withdrawing effects .

Pharmacological and Electronic Comparison Tables

Table 1: Antidiabetic Activity of Selected Heterocycles

Table 2: Electronic Properties of Photoreactive Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔGap (eV) | Application |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | -6.2 | -1.7 | 4.5 | Dye-sensitized solar cells |

| 1,3,4-Thiadiazole-2-thiol | -5.8 | -1.8 | 4.0 | Organic photovoltaics |

Key Research Findings

Anticancer Activity : this compound derivatives (e.g., indolin-2-one hybrids) inhibit topoisomerase II (IC₅₀: 0.8–2.5 µM), outperforming triazole analogs (IC₅₀: 5–10 µM) .

Antioxidant Efficiency: Nitro-substituted oxadiazole-thiols show 80% DPPH scavenging at 100 µM, attributed to the -NO₂ group’s radical stabilization .

COX-2 Selectivity: NO-releasing oxadiazole-thiols (e.g., 8k, 8l) exhibit 10-fold higher COX-2 selectivity (SI: 15–20) compared to celecoxib (SI: 5–8) .

Actividad Biológica

1,3,4-Oxadiazole-2-thiol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, making it a versatile scaffold for the development of pharmacologically active agents. The biological activity of this compound derivatives has been extensively studied, revealing their potential as antimicrobial, antifungal, antiviral, and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of carboxylic acids with hydrazides in the presence of various reagents such as phosphorus oxychloride or thionyl chloride. Recent studies have also explored the use of alkyl esters and chloroacetic acid to produce derivatives with enhanced biological properties .

Antimicrobial Activity

This compound derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. A study synthesized seven novel compounds and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) was determined using the microbroth dilution method according to Clinical Laboratory Standards Institute (CLSI) guidelines. The results indicated that certain derivatives exhibited potent activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 1 | E. coli | 15 | 20 |

| 2 | S. aureus | 10 | 25 |

| 3 | C. albicans | 20 | 18 |

| 4 | Klebsiella pneumoniae | 30 | 15 |

| 5 | Pseudomonas aeruginosa | 25 | 17 |

Antifungal Activity

The antifungal properties of these compounds have also been explored. In vitro tests showed that several derivatives exhibited considerable activity against various fungal strains. For instance, compounds with specific substitutions on the phenyl ring were particularly effective against Candida spp., indicating that structural modifications can enhance antifungal potency .

Table 2: Antifungal Activity of Selected Derivatives

| Compound | Target Fungus | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| A | C. krusei | 25 | 22 |

| B | C. glabrata | 30 | 20 |

| C | C. parapsilosis | 35 | 18 |

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Anticancer Properties : Research has shown that certain oxadiazole derivatives possess cytotoxic effects against cancer cell lines. For example, a study reported that a specific derivative induced apoptosis in breast cancer cells by activating intrinsic apoptotic pathways .

- Antiviral Activity : Some derivatives have been evaluated for antiviral activity against viruses such as HIV and HCV. Preliminary results indicate that these compounds may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

The biological activities of oxadiazoles can be attributed to their ability to form strong hydrogen bonds with biological receptors and their capacity to interact with nucleophilic sites in microbial cells. The presence of the thioamide group in these compounds enhances their reactivity and potential binding affinity to target proteins .

Q & A

Q. What are the common synthetic routes for 1,3,4-oxadiazole-2-thiol derivatives, and how are they validated?

The synthesis typically involves cyclization of acyl hydrazides with carbon disulfide (CS₂) in a basic alcoholic medium (e.g., ethanol with KOH), followed by acidification to yield the thiol tautomer . For example, 5-substituted derivatives are synthesized via reaction of acyl hydrazides with CS₂ under reflux, with structural validation using IR (to confirm thiol C=S stretches at ~1200–1250 cm⁻¹) and ¹H NMR (to verify substituent integration and tautomeric forms) . Elemental analysis and HPLC retention times further confirm purity .

Q. How are this compound derivatives functionalized for structure-activity relationship (SAR) studies?

S-Alkylation/aralkylation is a key method. For instance, KOH in acetone facilitates nucleophilic substitution with alkyl/aralkyl halides under reflux (24–48 hours), yielding S-alkylated derivatives . Optimization includes solvent choice (e.g., acetone for solubility) and stoichiometric ratios (e.g., 1:2 molar ratio of thiol to alkyl halide) to minimize byproducts . Post-reaction, products are crystallized from methanol or ethanol for purity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- IR spectroscopy : Identifies thiol/thione tautomers via C=S (1050–1250 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches .

- ¹H/¹³C NMR : Resolves substituent patterns (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirms alkylation via shifts in methyl/methylene groups .

- HPLC : Validates purity and monitors reaction progress (retention times: 6–10 minutes for most derivatives) .

Advanced Research Questions

Q. How can synthetic challenges in oxadiazole ring formation be addressed?

The oxadiazole ring’s instability during synthesis often requires mild conditions. For example, using carbonyldiimidazole (CDI) as a coupling agent for acyl hydrazides avoids harsh acids and enables one-pot cyclization with CBr₄/Ph₃P . Alternatively, commercially available 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives (para-substituted) bypass complex syntheses, as shown in radioimmunoconjugate studies .

Q. What strategies optimize biological activity in this compound derivatives?

- Substituent engineering : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl para-position enhance antimicrobial activity. For example, 5-(2-chloro-4-cyclopropoxyphenyl)-1,3,4-oxadiazole-2-thiol showed 78% yield and potent Rho kinase inhibition .

- PEGylation : Adding short PEG chains improves water solubility and reduces steric hindrance in biomolecular conjugates .

Q. How do computational methods aid in understanding these compounds’ electronic properties?

Density Functional Theory (DFT) calculations map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. In Ru(II) complexes with this compound ligands, HOMO localization on the Ru center and LUMO on the ligand explain charge-transfer efficiency in dye-sensitized solar cells (DSSCs) . TD-DFT further correlates UV-Vis spectra with experimental data .

Q. What contradictions exist in reported biological activities, and how are they resolved?

While some studies report broad-spectrum antimicrobial activity , others note limited efficacy against Gram-negative bacteria due to membrane permeability issues . Resolving this requires modifying lipophilicity (e.g., adding hydrophilic groups like -OH or -COOH) or using prodrug strategies .

Q. How are this compound derivatives applied in material science?

They serve as ligands in metal-organic frameworks (MOFs). For example, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol forms Zn(II)/Cd(II) MOFs with tunable porosity for gas storage . In electrochemistry, 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol acts as a SERS probe, achieving 5.5% signal variance in EC-SERS substrates .

Methodological Considerations

Q. How are reaction conditions optimized for high-yield S-alkylation?

Q. What analytical workflows resolve tautomeric ambiguity in 1,3,4-oxadiazole-2-thiols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.